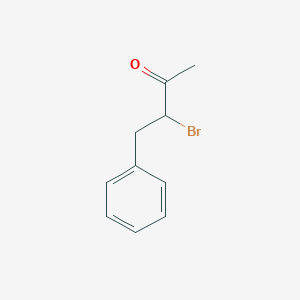

3-bromo-4-phenylbutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSQAKKEJGMRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446104 | |

| Record name | 2-butanone, 3-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55985-68-7 | |

| Record name | 2-butanone, 3-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-bromo-4-phenylbutan-2-one chemical properties

An In-depth Technical Guide to 3-bromo-4-phenylbutan-2-one: Properties, Synthesis, and Reactivity

Introduction

3-bromo-4-phenylbutan-2-one, a halogenated derivative of benzylacetone, stands as a pivotal intermediate in modern organic synthesis. As an α-halo ketone, its chemical behavior is dominated by the interplay between the carbonyl group and the adjacent carbon-bromine bond, rendering it a potent electrophile and a versatile building block for a diverse array of more complex molecules. This guide offers an in-depth exploration of its chemical properties, synthesis, and characteristic reactivity, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness its synthetic potential. Understanding the nuances of this reagent is critical for its application in constructing pharmaceutical scaffolds and other high-value chemical entities.

Core Chemical and Physical Properties

The utility of a synthetic intermediate is fundamentally linked to its physical and chemical properties. While comprehensive experimental data for 3-bromo-4-phenylbutan-2-one is not extensively published, its key characteristics can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | 3-bromo-4-phenylbutan-2-one | - |

| CAS Number | 55985-68-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1][2] |

| Molecular Weight | 227.10 g/mol | [1][2] |

| Canonical SMILES | CC(=O)C(Br)Cc1ccccc1 | [1] |

| InChIKey | VVSQAKKEJGMRSP-UHFFFAOYSA-N | [1] |

| LogP (Computed) | 2.58 | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

Spectroscopic Profile (Anticipated)

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. The expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by distinct signals corresponding to the different proton environments. The benzylic protons (CH₂) adjacent to the phenyl ring would appear as a multiplet, coupled to the methine proton (CHBr). The methine proton itself would likely be a doublet of doublets, coupled to both the benzylic protons and the methyl protons. The methyl protons (CH₃) of the acetyl group would appear as a singlet. Based on data for the analogous 3-chloro-4-phenylbutan-2-one, the key methine proton (CHX) signal would be expected around 4.4 ppm.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show a peak for the carbonyl carbon around 200 ppm. The carbon bearing the bromine (CHBr) would be significantly downfield. Signals for the phenyl ring carbons, the benzylic carbon, and the methyl carbon would also be present in their characteristic regions.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band between 1715-1725 cm⁻¹ is expected, which is characteristic of the C=O stretch in a ketone. Additional bands corresponding to C-H bonds of the aromatic and aliphatic portions, as well as the C-Br stretch at lower wavenumbers, would also be observed.

-

MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M and M+2) for the molecular ion, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of 3-bromo-4-phenylbutan-2-one

The most direct and widely adopted strategy for synthesizing α-halo ketones is the halogenation of a ketone at the α-carbon.[4] For 3-bromo-4-phenylbutan-2-one, this involves the selective bromination of its precursor, 4-phenylbutan-2-one (benzylacetone).

Synthetic Workflow

The synthesis is a straightforward transformation of a commercially available ketone into the desired α-bromo ketone.

Caption: General workflow for the synthesis of 3-bromo-4-phenylbutan-2-one.

Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds through an enol intermediate, which is the key nucleophile. The acid catalyst is crucial because it accelerates the tautomerization of the ketone to its enol form, which is the rate-determining step.[5][6]

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol: Synthesis via Bromine in Acetic Acid

This protocol describes a standard method for α-bromination. The choice of an acid catalyst and a suitable solvent is critical for controlling the reaction rate and minimizing side products.

Materials:

-

4-phenylbutan-2-one (Benzylacetone)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bicarbonate (sat. aq. solution)

-

Sodium thiosulfate (10% aq. solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (or Diethyl Ether)

Procedure:

-

Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser with a gas outlet connected to a scrubber (e.g., containing sodium thiosulfate solution) to neutralize HBr gas byproduct.

-

Initial Charge: Dissolve 4-phenylbutan-2-one (1.0 eq) in glacial acetic acid.

-

Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid and charge it to the addition funnel. Add the bromine solution dropwise to the stirring ketone solution at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed. A slight warming of the reaction mixture may be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and 10% sodium thiosulfate solution (to remove any unreacted bromine). Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-bromo-4-phenylbutan-2-one.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-bromo-4-phenylbutan-2-one stems from its identity as an α-halo ketone. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond, making it an excellent substrate for nucleophilic substitution and a precursor for other functional groups.[7]

Key Reaction Pathways

Caption: Major reaction pathways for 3-bromo-4-phenylbutan-2-one.

-

Nucleophilic Substitution (S_N2): This is the most common reaction pathway.[7] Due to steric hindrance and the instability of a potential carbocation at the α-position, the reaction proceeds via an S_N2 mechanism. It is highly effective with soft, less basic nucleophiles like iodide, carboxylates, or amines.[8] This pathway is fundamental for building molecular complexity by introducing new functional groups at the α-position.

-

Elimination (Dehydrobromination): In the presence of a non-nucleophilic base (e.g., pyridine, DBU), 3-bromo-4-phenylbutan-2-one can undergo elimination to form the corresponding α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (benzylideneacetone).[5] This is a crucial transformation, as α,β-unsaturated carbonyls are themselves versatile intermediates in Michael additions and Diels-Alder reactions.

-

Favorskii Rearrangement: Treatment with strong, sterically hindered bases (like alkoxides) can induce the Favorskii rearrangement.[7] This complex reaction involves the formation of a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid derivative. This pathway offers a route to skeletal reorganization.

Applications in Drug Discovery and Development

While specific applications of 3-bromo-4-phenylbutan-2-one are not widely documented, its value can be inferred from the general utility of α-halo ketones in medicinal chemistry.

-

Scaffold for Heterocycles: α-Halo ketones are classic starting materials for synthesizing a vast range of heterocycles, including thiazoles, imidazoles, and furans, which are common motifs in pharmaceuticals.[9] For instance, reaction with thiourea or thioamides is a standard method for constructing the thiazole ring.

-

Covalent Inhibitors: The electrophilic nature of the α-carbon makes it a potential warhead for covalent inhibitors. In drug design, a molecule containing this moiety could be targeted to the active site of an enzyme, where a nucleophilic amino acid residue (like cysteine or histidine) could attack the α-carbon, forming an irreversible covalent bond and deactivating the protein.

-

Intermediate for Lead Compound Modification: The introduction of bromine into a molecule is a known strategy in drug design, potentially enhancing binding affinity or altering metabolic stability.[10] As a reactive intermediate, 3-bromo-4-phenylbutan-2-one allows for the facile introduction of diverse substituents at the α-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[11][12]

Safety and Handling

No specific safety data sheet (SDS) is available for 3-bromo-4-phenylbutan-2-one. However, based on the known hazards of analogous α-halo ketones, stringent safety precautions are mandatory.[2][13][14]

-

Hazards: Assumed to be a lachrymator (tear-inducing agent). Expected to be corrosive and cause severe irritation or burns to the skin, eyes, and respiratory tract.[2][14] It is also likely to be harmful if swallowed or inhaled.[2]

-

Personal Protective Equipment (PPE): All manipulations should be conducted inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. The container should be tightly sealed.

Conclusion

3-bromo-4-phenylbutan-2-one is a highly valuable and reactive synthetic intermediate. Its chemical behavior, defined by the activated α-carbon, provides chemists with a reliable tool for nucleophilic substitution, elimination reactions, and skeletal rearrangements. The straightforward synthesis from benzylacetone, combined with its versatile reactivity, makes it an important building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical research and fine chemical synthesis. Proper understanding of its properties, reaction mechanisms, and handling requirements is paramount to leveraging its full synthetic potential safely and effectively.

References

- Benchchem. Large-Scale Synthesis of 3-Phenylbutan-2-one.

- Guidechem. 3-BROMO-2-BUTANONE 814-75-5 wiki.

- PubChem. 3,4-Dibromo-4-phenyl-2-butanone. National Center for Biotechnology Information.

- Chemsrc. 3-bromo-4-phenylbutan-2-one | CAS#:55985-68-7.

- PubChem. 1-Bromo-4-phenylbutan-2-one. National Center for Biotechnology Information.

- ChemicalBook. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR spectrum.

-

Wikipedia. α-Halo ketone. Available from: [Link]

-

Al-Zaytoonah University of Jordan. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

-

JoVE (Journal of Visualized Experiments). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available from: [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]

-

YouTube. mechanism of alpha-halogenation of ketones. Available from: [Link]

-

Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Available from: [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

-

SlideShare. Role of chemistry in drug discovery and drug design. Available from: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

Sources

- 1. 3-bromo-4-phenylbutan-2-one | CAS#:55985-68-7 | Chemsrc [chemsrc.com]

- 2. 1-Bromo-4-phenylbutan-2-one | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 8. jove.com [jove.com]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. chemistryjournals.net [chemistryjournals.net]

- 12. mdpi.com [mdpi.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 3,4-Dibromo-4-phenyl-2-butanone | C10H10Br2O | CID 237771 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-bromo-4-phenylbutan-2-one (CAS Number: 55985-68-7)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-4-phenylbutan-2-one is a halogenated ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and potential applications, with a particular focus on its role in the development of therapeutic agents.

Core Properties and Identification

| Property | Value | Source |

| CAS Number | 55985-68-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1][2] |

| Molecular Weight | 227.10 g/mol | [1][2] |

| IUPAC Name | 3-bromo-4-phenylbutan-2-one | |

| SMILES | CC(=O)C(Br)Cc1ccccc1 | [2] |

| InChIKey | VVSQAKKEJGMRSP-UHFFFAOYSA-N | [2] |

| LogP (Computed) | 2.58160 | [2] |

| Exact Mass (Computed) | 225.99900 | [2] |

| Topological Polar Surface Area | 17.07 Ų | [2] |

Synthesis of 3-bromo-4-phenylbutan-2-one: A Two-Stage Approach

The synthesis of 3-bromo-4-phenylbutan-2-one is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor ketone, 4-phenylbutan-2-one (also known as benzylacetone). The second stage is the selective bromination of this precursor at the alpha-position to the carbonyl group.

Stage 1: Synthesis of the Precursor, 4-Phenylbutan-2-one

The industrial production of 4-phenylbutan-2-one is typically accomplished via a two-step method initiated by a Claisen-Schmidt condensation of benzaldehyde and acetone, followed by the selective hydrogenation of the resulting α,β-unsaturated ketone.

Experimental Protocol: Synthesis of 4-Phenylbutan-2-one

Step 1: Claisen-Schmidt Condensation to form 4-phenyl-3-buten-2-one

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnels is rendered inert by purging with nitrogen.

-

Reagent Preparation: An aqueous solution of sodium hydroxide is charged into the reactor. In a separate vessel, benzaldehyde is dissolved in a suitable organic solvent.

-

Reaction Initiation: Acetone is added to the aqueous sodium hydroxide solution. The solution of benzaldehyde is then added dropwise to the reactor while maintaining a controlled temperature, typically between 20-25°C, as the reaction is exothermic.

-

Monitoring and Work-up: The reaction progress is monitored by a suitable analytical method such as Gas Chromatography (GC) to track the consumption of benzaldehyde. Upon completion, the organic layer containing the product, 4-phenyl-3-buten-2-one, is separated.

Step 2: Selective Catalytic Hydrogenation to yield 4-Phenylbutan-2-one

-

Hydrogenation Setup: The 4-phenyl-3-buten-2-one from the previous step is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation reactor containing a palladium-based catalyst (e.g., 5% Pd/C).

-

Hydrogenation: The reactor is purged with hydrogen gas and the reaction is allowed to proceed under a set hydrogen pressure and temperature until the uptake of hydrogen ceases. This step is critical as it must selectively reduce the carbon-carbon double bond without affecting the carbonyl group or the aromatic ring.

-

Isolation and Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude 4-phenylbutan-2-one is then purified by vacuum distillation to yield the final product.

Stage 2: Alpha-Bromination of 4-Phenylbutan-2-one

The introduction of a bromine atom at the alpha-position of 4-phenylbutan-2-one is achieved through an acid-catalyzed halogenation reaction. The mechanism involves the formation of an enol intermediate, which then acts as a nucleophile to attack molecular bromine.

Caption: Acid-catalyzed alpha-bromination of a ketone.

Experimental Protocol: Synthesis of 3-bromo-4-phenylbutan-2-one (Adapted from a similar procedure)

This protocol is adapted from the synthesis of the isomeric 1-bromo-4-phenylbutan-2-one and should be optimized for the synthesis of the 3-bromo isomer.

-

Reaction Setup: To a solution of 4-phenylbutan-2-one (1 equivalent) in a suitable solvent such as methanol or acetic acid, cooled to 0°C in an ice bath, add a catalytic amount of a strong acid (e.g., HBr).

-

Addition of Bromine: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the stirred reaction mixture. The addition should be done dropwise to control the reaction temperature and prevent the formation of di-brominated byproducts.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 15°C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as dichloromethane or diethyl ether.

-

Purification: The combined organic layers are washed with a brine solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by crystallization.

Reactivity and Synthetic Utility

The key to the synthetic utility of 3-bromo-4-phenylbutan-2-one lies in the reactivity of the carbon-bromine bond at the alpha-position to the carbonyl group. This feature makes it an excellent electrophile for a variety of nucleophilic substitution reactions.

-

Reaction with Nucleophiles: 3-bromo-4-phenylbutan-2-one can react with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce new functional groups at the alpha-position. This is a fundamental transformation in the construction of more complex molecular scaffolds.

-

Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. This reaction provides a route to carbon-skeleton rearrangement and the formation of cyclic or ring-contracted products.

-

Formation of Heterocycles: The electrophilic nature of the alpha-carbon and the presence of the carbonyl group make 3-bromo-4-phenylbutan-2-one a useful precursor for the synthesis of various heterocyclic compounds, such as furans, pyrroles, and thiazoles, through condensation reactions with appropriate binucleophiles.

Caption: Key reaction pathways of 3-bromo-4-phenylbutan-2-one.

Applications in Drug Discovery and Development

One of the most significant applications of 3-bromo-4-phenylbutan-2-one is as a key intermediate in the synthesis of inhibitors of secretory phospholipase A2 (sPLA2) enzymes.[1] sPLA2s are a family of enzymes that have been implicated in a variety of inflammatory diseases, making them an attractive target for therapeutic intervention. The ability to use 3-bromo-4-phenylbutan-2-one to construct potent and selective sPLA2 inhibitors highlights its importance in medicinal chemistry and drug discovery.[1]

Safety and Handling

As with all α-haloketones, 3-bromo-4-phenylbutan-2-one should be handled with care in a well-ventilated fume hood. While specific toxicity data for this compound is limited, related compounds such as 3,4-dibromo-4-phenyl-2-butanone are known to cause skin and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

Handling Precautions:

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

3-bromo-4-phenylbutan-2-one is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of biologically active molecules, particularly inhibitors of sPLA2. While detailed experimental data on its physicochemical properties are not widely available, its synthesis can be reliably achieved through a two-stage process involving the preparation of its precursor followed by a selective alpha-bromination. Its reactivity, centered around the electrophilic alpha-carbon, opens up numerous possibilities for the construction of complex molecular architectures, making it a compound of significant interest to researchers in organic synthesis and medicinal chemistry.

References

-

Chemsrc. (2024, August 26). 3-bromo-4-phenylbutan-2-one | CAS#:55985-68-7. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dibromo-4-phenyl-2-butanone. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of 1-bromo-4-phenylbutan-2-one. Retrieved from [Link]

Sources

molecular weight of 3-bromo-4-phenylbutan-2-one

The following technical guide details the physicochemical profile, synthesis, and application of 3-bromo-4-phenylbutan-2-one (CAS: 55985-68-7), a critical intermediate in the synthesis of bioactive heterocycles.

Core Subject: Physicochemical Properties, Synthesis, and Heterocyclic Applications Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Bromo-4-phenylbutan-2-one is an

This guide provides a validated physicochemical profile, a mechanistic breakdown of its synthesis from benzylacetone, and a self-validating protocol for its downstream application.

Physicochemical Profile & Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) and stoichiometry calculations, reliance on a single "average" molecular weight is insufficient due to the isotopic signature of bromine.

Table 1: Key Chemical Data

| Property | Value | Notes |

| IUPAC Name | 3-bromo-4-phenylbutan-2-one | |

| CAS Number | 55985-68-7 | Distinct from the 1-bromo isomer (CAS 54314-84-0) |

| Molecular Formula | ||

| Average Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 227.10 g/mol | Used for molarity/stoichiometry |

| Monoisotopic Mass | 225.9993 Da ( | Primary MS peak |

| Isotopic Pattern | 1:1 doublet ( | Signature identification peak in MS |

| Physical State | Pale yellow oil / Low-melting solid | Lachrymator (Tear inducing) |

| Solubility | DCM, EtOAc, MeOH, Toluene | Hydrophobic; insoluble in water |

Mass Spectrometry Identification Strategy

In drug metabolism and pharmacokinetics (DMPK) studies, this molecule is identified not by a single peak, but by its characteristic isotopic envelope:

-

M+• Peak (m/z 226.0): Corresponds to the

isotopologue. -

M+2 Peak (m/z 228.0): Corresponds to the

isotopologue. -

Observation: A near 1:1 intensity ratio between M and M+2 confirms the presence of a single bromine atom.

Synthesis: Regioselective Bromination

The synthesis of 3-bromo-4-phenylbutan-2-one requires controlling regioselectivity. The precursor, benzylacetone (4-phenylbutan-2-one), has two

To selectively target the C3 position , acidic conditions are employed to drive the reaction through the thermodynamically more stable enol intermediate.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic divergence between acid and base catalysis, highlighting why acid catalysis is required for the target molecule.

Caption: Regioselective control in the bromination of benzylacetone. Acidic conditions favor the internal enol, yielding the 3-bromo target.

Validated Synthesis Protocol

Objective: Synthesis of 3-bromo-4-phenylbutan-2-one on a 10 mmol scale.

Reagents:

-

4-Phenylbutan-2-one (Benzylacetone): 1.48 g (10 mmol)

-

Bromine (

): 1.60 g (10 mmol) -

Glacial Acetic Acid (AcOH): 15 mL

-

Hydrobromic Acid (HBr, 48% aq): 2-3 drops (Catalyst initiator)

Step-by-Step Procedure:

-

Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2) to exclude moisture.

-

Solvation: Dissolve 1.48 g of benzylacetone in 10 mL of glacial acetic acid. Add 2 drops of HBr to initiate enolization.

-

Bromination: Dissolve bromine (1.60 g) in 5 mL of acetic acid. Add this solution dropwise to the reaction flask over 30 minutes at 0–5°C (ice bath).

-

Causality: Low temperature prevents poly-bromination and side reactions on the phenyl ring.

-

-

Decolorization: Stir at room temperature for 2 hours. The deep red color of bromine should fade to a pale orange/yellow, indicating consumption of

. -

Quench: Pour the mixture into 50 mL of ice-cold water. The product will separate as an oil.

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Wash the organic layer with saturated -

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Yield Expectation: ~85–90% crude yield of pale yellow oil.

Application: Hantzsch Thiazole Synthesis

The primary utility of 3-bromo-4-phenylbutan-2-one is its reaction with thioureas or thioamides to form 2-aminothiazoles. This reaction is highly reliable and forms the basis of many fragment-based drug discovery (FBDD) campaigns.

Mechanism & Workflow

The reaction proceeds via an

Caption: The Hantzsch Thiazole Synthesis pathway converting the alpha-bromo ketone into a bioactive thiazole scaffold.[11]

Standard Protocol (Thiazole Formation)

-

Reagents: Mix 3-bromo-4-phenylbutan-2-one (1.0 eq) and Thiourea (1.1 eq) in Ethanol (10 volumes).

-

Reaction: Reflux for 2–4 hours.

-

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting bromide spot (

) will disappear, and a lower, polar spot (thiazole hydrobromide salt) will appear near the baseline. -

Workup: Cool to room temperature. The product often crystallizes as the HBr salt. Filter and wash with cold ethanol.

-

Free Base: To obtain the free amine, suspend the salt in water and basify with ammonium hydroxide to pH 9. Extract with EtOAc.[6]

Safety & Handling (Lachrymator Warning)

Critical Safety Notice: Alpha-halo ketones are potent lachrymators (tear gas agents) and skin irritants.

-

Engineering Controls: All operations involving the neat bromide must be performed in a functioning fume hood .

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Decontamination: Spills should be treated immediately with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability of the bromide.

-

Storage: Store in a tightly sealed container at -20°C to prevent decomposition (which releases HBr and turns the oil dark/black).

References

-

PubChem. 3-Bromo-4-phenylbutan-2-one Compound Summary. National Library of Medicine. [Link]

-

ChemSrc. 3-bromo-4-phenylbutan-2-one Physicochemical Properties.[Link]

-

Organic Chemistry Portal. Hantzsch Thiazole Synthesis: Mechanisms and Applications.[Link]

-

Saikia, I., et al. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis."[13] Chemical Reviews, 2016. [Link]

Sources

- 1. (E)-3-Bromo-4-phenylbut-3-en-2-one | CAS#:32147-21-0 | Chemsrc [chemsrc.com]

- 2. 3-bromo-4-phenylbutan-2-one | CAS#:55985-68-7 | Chemsrc [chemsrc.com]

- 3. PubChemLite - 3-bromo-4-phenylbutan-2-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 4. 3-BROMO-4-PHENYLBUTAN-1-OL | CAS 54314-84-0 [matrix-fine-chemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-Bromo-4-phenylpentan-2-one | C11H13BrO | CID 64718938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. datapdf.com [datapdf.com]

3-bromo-4-phenylbutan-2-one structural isomers

Structural Isomerism in -Haloketones: A Comprehensive Guide to 3-bromo-4-phenylbutan-2-one Derivatives

Executive Summary

The synthesis and characterization of 3-bromo-4-phenylbutan-2-one represents a critical junction in organic chemistry, specifically in the preparation of heterocycles via the Hantzsch thiazole synthesis. This molecule is an

For researchers, the primary challenge lies not in the gross synthesis, but in the control of isomerism . The reaction landscape is dominated by the competition between regiochemical isomers (C1 vs. C3 bromination) and the generation of stereochemical enantiomers at the C3 position. This guide provides an in-depth analysis of these structural isomers, the mechanistic causality governing their formation, and the analytical protocols required to distinguish them.

Structural Analysis & Classification

The target molecule, 3-bromo-4-phenylbutan-2-one, is subject to two primary forms of isomerism that directly impact its reactivity and biological applications.[1]

Regioisomerism (Constitutional Isomers)

The bromination of the precursor, 4-phenylbutan-2-one, can occur at two distinct

-

Target Isomer (C3-Bromo): 3-bromo-4-phenylbutan-2-one .[1] Bromination occurs at the methylene position.[1] This is typically the thermodynamic product in acid-catalyzed conditions due to the stability of the more substituted enol.

-

Competitor Isomer (C1-Bromo): 1-bromo-4-phenylbutan-2-one .[1][2] Bromination occurs at the terminal methyl group.[1] This is often the kinetic product or a result of base-catalyzed conditions (where steric hindrance at C3 is a factor).[1]

Stereoisomerism

The introduction of the bromine atom at C3 creates a chiral center. Consequently, 3-bromo-4-phenylbutan-2-one exists as a pair of enantiomers:

Note: Standard bromination yields a racemic mixture (

Synthetic Pathways & Mechanistic Causality

To control the outcome of the synthesis, one must understand the underlying mechanism. The formation of the specific isomer is dictated by the enolization step.

The Enolization Mechanism

Under acidic conditions (e.g.,

-

Pathway A (Thermodynamic): Enolization towards the benzyl side (C3). The resulting double bond is more substituted (disubstituted) and conjugated with the phenyl ring's inductive effect, making it more stable.

-

Pathway B (Kinetic): Enolization towards the methyl side (C1).[1] This enol is less sterically hindered but less stable.[1]

Workflow Diagram: Regioselectivity

The following diagram illustrates the divergent pathways leading to the different isomers.

Figure 1: Mechanistic divergence in the bromination of benzylacetone. Acidic conditions generally favor the C3 path, but C1 impurities are common.

Experimental Protocol: Selective Bromination

Standard Operating Procedure for High C3 Selectivity

-

Reagent Preparation: Dissolve 4-phenylbutan-2-one (1.0 eq) in Glacial Acetic Acid (10 volumes).

-

Catalysis: Add a catalytic amount of HBr (48% aq, 0.05 eq) to initiate enolization.[1]

-

Addition: Add

(1.0 eq) dropwise at 0-5°C. Critical: Low temperature favors the establishment of equilibrium between enols, allowing the thermodynamic (C3) enol to dominate before reaction. -

Quench: Pour into ice water. Extract with Dichloromethane (DCM).[1][2]

-

Validation: The organic layer must be washed with saturated

to remove acid, which can catalyze isomerization or degradation.[1]

Analytical Differentiation

Distinguishing the 3-bromo target from the 1-bromo impurity is critical for quality control.[1] Mass spectrometry alone is often insufficient as both isomers share the same mass and isotopic pattern. NMR Spectroscopy is the definitive method.[1]

Comparative NMR Data

The following table summarizes the characteristic shifts distinguishing the isomers.

| Feature | 3-bromo-4-phenylbutan-2-one (Target) | 1-bromo-4-phenylbutan-2-one (Impurity) |

| C1 Protons (-CH3) | Singlet ( | Singlet ( |

| C3 Proton (-CH-Br) | Triplet/dd ( | Multiplet ( |

| C4 Protons (Benzyl) | Multiplet ( | Multiplet ( |

| Carbonyl Carbon | ~200 ppm | ~200 ppm |

Key Diagnostic: Look for the singlet methyl group at 2.3 ppm .[1] If the methyl signal shifts downfield to ~4.0 ppm, you have brominated the wrong position (C1).

Analytical Workflow Diagram

Figure 2: Decision tree for identifying the correct regioisomer using Proton NMR markers.

Reactivity & Applications

The utility of 3-bromo-4-phenylbutan-2-one lies in its reactivity as an electrophile.[1] The C3-Br bond is highly activated for Nucleophilic Substitution (

Hantzsch Thiazole Synthesis

The most prominent application is the synthesis of 2-aminothiazoles, which are scaffolds for various pharmaceutical agents (e.g., dopamine agonists, enzyme inhibitors).

-

Reaction: 3-bromo-4-phenylbutan-2-one + Thiourea

2-amino-4-(2-phenylethyl)thiazole.[1] -

Isomer Consequence:

-

Using the 3-bromo isomer yields a thiazole with the phenylethyl group at the 4-position .[1]

-

Using the 1-bromo isomer would yield a thiazole with the benzyl group at the 5-position (via a different cyclization geometry), fundamentally altering the pharmacology of the final drug candidate.

-

Safety & Handling

References

-

BenchChem. "Large-Scale Synthesis of 3-Phenylbutan-2-one."[1] Application Notes & Protocols. Accessed October 2023.[1][4][5] Link[1]

-

Organic Syntheses. "2-Phenylbutyronitrile and related synthesis." Org.[1][2] Synth. Coll. Vol. 6, p.897.[1] Link

-

Asian Journal of Chemistry. "Synthesis of 1-bromo-4-phenylbutan-2-one." Asian J. Chem.[1] Vol 27.[1] (Provides contrasting protocol for C1 isomer). Link

-

PubChem. "1-Bromo-4-phenylbutan-2-one Compound Summary."[1] National Library of Medicine.[1] Link[1]

-

ResearchGate. "Hantzsch Reaction of 3-(2-Bromoacetyl)-4-hydroxy-chromen-2-one."[1][6] Synthetic Methodologies. Link

Sources

- 1. 1-Bromo-4-phenylbutan-2-one | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 3-bromo-4-phenylbutan-2-one | CAS#:55985-68-7 | Chemsrc [chemsrc.com]

- 4. The 1H NMR spectra of three isomers with molecular formula C4H9Br are sho.. [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Precision Enantioselective Synthesis of 3-Bromo-4-Phenylbutan-2-one

Technical Guide for Advanced Organic Synthesis

Executive Summary & Strategic Rationale

The synthesis of 3-bromo-4-phenylbutan-2-one (CAS: 55985-68-7) represents a critical juncture in the preparation of chiral heterocycles, particularly thiazoles and imidazoles utilized in HIV protease inhibitors and peptidomimetics. While racemic synthesis via direct bromination is trivial, the enantioselective synthesis of acyclic

The

Mechanistic Principles: The Stability Paradox

To successfully synthesize this target, one must understand the competition between Asymmetric Induction and Thermodynamic Racemization .

2.1 The Challenge: Racemization

Unlike cyclic ketones, acyclic

-

Pathway: Protonation of carbonyl oxygen

Deprotonation at C3 -

Implication: The synthesis must occur at low temperatures, and the product must be processed immediately or stored in non-nucleophilic, acid-free matrices.

2.2 The Solution: Enamine Activation

We utilize a chiral secondary amine catalyst (Jørgensen-Hayashi class). The reaction proceeds via the formation of a chiral enamine intermediate. The bulky chiral groups on the catalyst shield one face of the planar enamine, forcing the electrophilic bromine source (NBS) to approach from the opposite face.

Figure 1: Catalytic cycle for the organocatalytic

Detailed Experimental Protocol

Target: (3S)-3-bromo-4-phenylbutan-2-one

Method: Organocatalytic

3.1 Reagents & Materials

| Reagent | Equiv.[2] | Role | Critical Attribute |

| 4-Phenylbutan-2-one | 1.0 | Substrate | Distilled, purity >98% |

| N-Bromosuccinimide (NBS) | 1.1 | Bromine Source | Recrystallized from water/acetone; dried. |

| (S)-TMS-Diarylprolinol | 0.1 | Catalyst | "Jørgensen Catalyst"; High stereocontrol. |

| Benzoic Acid | 0.1 | Co-catalyst | Accelerates hydrolysis; optional. |

| MTBE or Toluene | Solvent | Medium | Anhydrous; degassed. |

3.2 Step-by-Step Procedure

Step 1: Catalyst Activation

-

In a flame-dried round-bottom flask under Argon, dissolve (S)-

-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) in Toluene (0.2 M relative to substrate). -

Add Benzoic acid (10 mol%) if reaction kinetics are sluggish (substrate dependent).

-

Cool the solution to -40°C . Note: Temperature control is vital to maximize ee.

Step 2: Substrate Addition

-

Add 4-phenylbutan-2-one (1.0 equiv) to the cooled catalyst solution.

-

Stir for 15 minutes to allow partial enamine formation equilibrium.

Step 3: Electrophilic Bromination

-

Add N-Bromosuccinimide (NBS) (1.1 equiv) in a single portion.

-

Maintain temperature at -40°C.

-

Monitor: The reaction is typically fast (1–4 hours). Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Look for the disappearance of the ketone.

Step 4: Work-up (CRITICAL) The product is sensitive. Do not perform a standard aqueous wash if possible.

-

Filtration: Filter the cold reaction mixture rapidly through a pad of cold silica gel or Celite to remove succinimide byproduct.

-

Elution: Wash the pad with cold diethyl ether.

-

Concentration: Evaporate solvents under reduced pressure at < 20°C . Do not heat.

3.3 Analytical Validation

-

Chiral HPLC: Daicel Chiralpak AS-H or AD-H column. Mobile phase: Hexane/i-PrOH (95:5).

-

1H NMR (CDCl3):

7.2-7.4 (m, 5H, Ph), 4.45 (dd, 1H, CH-Br), 3.3 (dd, 1H, benzylic), 3.0 (dd, 1H, benzylic), 2.3 (s, 3H, Me). -

Optical Rotation: Compare

with literature values for (S)-enantiomer.

Process Optimization & Troubleshooting

The following table summarizes common failure modes and corrective actions based on kinetic data.

| Issue | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (<80%) | Reaction temperature too high. | Lower to -78°C; ensure cryostat stability. |

| Racemization during workup | Acidic silica or heat exposure. | Use neutral alumina; keep all evaporation baths <20°C. |

| Low Conversion | Poor enamine formation. | Increase catalyst loading to 20 mol%; add molecular sieves to remove water. |

| Over-bromination | Excess NBS or warm spots. | Ensure vigorous stirring; add NBS as a solution in THF slowly. |

Downstream Utility & Workflow Integration

Because the isolated

Figure 2: Process decision tree highlighting the 'Telescoping' strategy to preserve chiral integrity.

Safety & Handling

-

NBS: Irritant and mild oxidizer. Avoid inhalation of dust.

-

Bromoketones: Potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood.

-

Waste: Segregate halogenated organic waste. Quench residual NBS with sodium thiosulfate solution before disposal.

References

-

Bertelsen, S., & Jørgensen, K. A. (2009). Organocatalysis—after the honeymoon. Chemical Society Reviews, 38(8), 2178-2189. Link

-

Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination and α-Bromination of Aldehydes and Ketones. Journal of the American Chemical Society, 126(15), 4790-4791. Link

-

Marigo, M., & Jørgensen, K. A. (2006). Organocatalytic direct asymmetric α-halogenation of carbonyl compounds. Chemical Communications, (19), 2001-2011. Link

-

Kano, T., & Maruoka, K. (2008). Asymmetric organocatalysis with chiral phase-transfer catalysts. Chemical Communications, (43), 5458-5464. Link

-

Master Organic Chemistry. (2019). Alpha-Halogenation of Ketones. Link

Sources

3-bromo-4-phenylbutan-2-one spectroscopic data

An In-depth Technical Guide to the Spectroscopic Analysis of 3-bromo-4-phenylbutan-2-one

For professionals in research, chemical synthesis, and drug development, the precise characterization of molecular structures is a foundational requirement for advancing scientific discovery and ensuring product quality. 3-bromo-4-phenylbutan-2-one (C₁₀H₁₁BrO) is an α-bromo ketone, a class of compounds that serves as a versatile synthetic intermediate.[1] The introduction of a bromine atom adjacent to the carbonyl group makes it a valuable precursor for creating more complex molecules, such as α,β-unsaturated ketones, through elimination reactions.[2]

This guide provides a detailed exploration of the spectroscopic data for 3-bromo-4-phenylbutan-2-one. As a Senior Application Scientist, the focus extends beyond mere data presentation to include the underlying principles, field-proven experimental protocols, and the causal logic behind the interpretation of the spectra. This self-validating approach ensures that researchers can confidently identify and characterize this compound.

Molecular Structure and Synthetic Context

The unequivocal identification of 3-bromo-4-phenylbutan-2-one begins with a clear understanding of its molecular architecture and its common synthetic origins.

Molecular Structure:

The structure consists of a four-carbon butanone backbone. A phenyl group is attached at the C4 position, and a bromine atom is substituted at the C3 position (the α-carbon relative to the ketone).

Diagram: Molecular Structure of 3-bromo-4-phenylbutan-2-one

Caption: Structure of 3-bromo-4-phenylbutan-2-one (CAS: 55985-68-7).[3]

Synthetic Considerations: This compound is typically synthesized via the α-bromination of its precursor, 4-phenylbutan-2-one (benzylacetone).[3] This reaction is often acid-catalyzed and proceeds through an enol intermediate.[4] Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting material or di-brominated byproducts, which would be readily detectable by the spectroscopic methods discussed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. It provides detailed information about the chemical environment, number, and neighboring relationships of protons.

Expertise & Experience: The Causality Behind the Spectrum

The predicted ¹H NMR spectrum is a direct consequence of the electronic environment surrounding each proton. The electron-withdrawing effects of the carbonyl group and the bromine atom will significantly deshield adjacent protons, shifting their signals downfield. The phenyl group will create a complex multiplet in the aromatic region.

Experimental Protocol (Self-Validating System)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent prevents a large solvent signal from obscuring the analyte peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field provides better signal dispersion.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. The integration values should correspond to the relative number of protons for each signal.

Data Interpretation and Predicted Spectrum

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| H-1 (CH₃-C=O) | 2.3 - 2.5 | Singlet (s) | 3H | Adjacent to a carbonyl group. No adjacent protons for coupling. |

| H-4 (CH₂-Ph) | 3.2 - 3.6 | Multiplet (m) or two Doublet of Doublets (dd) | 2H | Protons are diastereotopic due to the adjacent stereocenter (C3). They are deshielded by the phenyl group and the C3-Br group. |

| H-3 (CH-Br) | 4.6 - 5.0 | Triplet (t) or Doublet of Doublets (dd) | 1H | Strongly deshielded by both the adjacent electronegative bromine and the carbonyl group. Coupled to the two H-4 protons. |

| H-phenyl | 7.2 - 7.4 | Multiplet (m) | 5H | Standard chemical shift range for protons on a monosubstituted benzene ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, making it an excellent tool for confirming the number of distinct carbon environments.

Expertise & Experience: Predicting Carbon Environments

The chemical shift of each carbon is determined by its hybridization and the electronegativity of its attached atoms. The carbonyl carbon is the most deshielded and appears furthest downfield. Carbons bonded to bromine or part of the aromatic ring also exhibit characteristic downfield shifts.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The experiment is run in a broadband proton-decoupled mode to simplify the spectrum by collapsing all C-H coupling into single lines.

Data Interpretation and Predicted Spectrum

For 3-bromo-4-phenylbutan-2-one, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (CH₃) | 28 - 32 | Typical range for a methyl ketone carbon. |

| C4 (CH₂) | 38 - 45 | Aliphatic methylene carbon adjacent to a phenyl group and a stereocenter. |

| C3 (CH-Br) | 45 - 55 | Deshielded due to the direct attachment of the electronegative bromine atom. |

| C-phenyl (C₅-C₁₀) | 127 - 138 | Aromatic carbons. The ipso-carbon (attached to the butyl chain) will be distinct from the ortho, meta, and para carbons. |

| C2 (C=O) | 198 - 205 | Characteristic chemical shift for a ketone carbonyl carbon.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Expertise & Experience: Identifying Key Functional Groups

The most prominent and diagnostic peak in the IR spectrum of 3-bromo-4-phenylbutan-2-one will be the strong, sharp absorption from the ketone's carbonyl (C=O) group. The presence of both aromatic and aliphatic C-H bonds will also be evident.

Experimental Protocol

-

Sample Preparation: A pure sample can be analyzed neat as a thin film between two salt (NaCl or KBr) plates or by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation and Predicted Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

| Aromatic C-H Stretch | 3030 - 3100 | Medium | Confirms the presence of the phenyl group. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Confirms the presence of the alkyl portion of the molecule. |

| Ketone C=O Stretch | 1715 - 1730 | Strong, Sharp | Highly diagnostic for the ketone functional group. The α-bromine may slightly increase the frequency compared to a simple alkyl ketone. |

| Aromatic C=C Stretch | ~1600, 1450-1500 | Medium-Weak | Confirms the presence of the aromatic ring. |

| C-Br Stretch | 500 - 650 | Medium | Appears in the fingerprint region; confirms the presence of a bromoalkane. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern upon ionization, which aids in structural confirmation.

Expertise & Experience: The Bromine Isotope Pattern

A key self-validating feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[6]

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC-MS interface.

-

Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes predictable fragmentation.

-

Detection: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

Data Interpretation and Predicted Fragmentation

The molecular weight of C₁₀H₁₁BrO is approximately 227.1 g/mol .[3]

| m/z Value | Proposed Fragment Ion | Significance |

| 226 / 228 | [C₁₀H₁₁BrO]⁺ | Molecular Ion (M⁺, M+2) . The ~1:1 intensity ratio is definitive proof of one bromine atom.[7] |

| 147 | [C₁₀H₁₁O]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 91 | [C₇H₇]⁺ | Cleavage of the C3-C4 bond, forming the stable benzyl cation or tropylium ion. A very common fragment for benzyl-containing compounds. |

| 43 | [CH₃CO]⁺ | Cleavage of the C2-C3 bond, forming the acylium ion. This is often the base peak (most intense peak) for methyl ketones. |

Diagram: Spectroscopic Analysis Workflow

Caption: A logical workflow for confirming the structure of 3-bromo-4-phenylbutan-2-one.

Conclusion

The structural elucidation of 3-bromo-4-phenylbutan-2-one is a clear-cut process when a multi-technique spectroscopic approach is employed. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically, the presence of bromine). By integrating the data from these self-validating systems, researchers and drug development professionals can achieve an unambiguous and authoritative confirmation of the molecule's identity and purity, which is an essential pillar of scientific integrity.

References

-

Chemsrc. 3-bromo-4-phenylbutan-2-one | CAS#:55985-68-7. Available from: [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Available from: [Link]

-

McMurry, J. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Fiveable. Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). Available from: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. (2023). Available from: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 3-bromo-4-phenylbutan-2-one | CAS#:55985-68-7 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-phenylbutan-2-one

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-4-phenylbutan-2-one. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of the target molecule.

Foundational Principles: Understanding the Molecular Landscape

3-Bromo-4-phenylbutan-2-one (C₁₀H₁₁BrO) presents a fascinating case for ¹H NMR analysis due to its unique structural features.[1] The molecule incorporates a ketone carbonyl group, a bromine atom, and a phenyl ring, all of which exert significant electronic effects that influence the chemical shifts of nearby protons.[2][3] Furthermore, the presence of a stereocenter at the third carbon (C3) introduces the concept of diastereotopicity, which is crucial for a precise spectral interpretation.[4][5]

The key to deciphering the ¹H NMR spectrum of this molecule lies in understanding the interplay of several factors:

-

Electronegativity: The oxygen of the carbonyl group and the bromine atom are highly electronegative. They withdraw electron density from neighboring protons, causing them to be "deshielded" and to resonate at a higher chemical shift (further downfield).[2][3]

-

Magnetic Anisotropy: The π-electron systems of the phenyl ring and the carbonyl group generate their own local magnetic fields. This anisotropy can either shield or deshield nearby protons depending on their spatial orientation relative to the π system. Protons situated in the plane of the phenyl ring, for instance, are significantly deshielded.[6]

-

Spin-Spin Coupling: Non-equivalent protons on adjacent carbons will interact with each other's magnetic fields, leading to the splitting of NMR signals.[7][8][9] The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the connectivity of atoms and the dihedral angles between protons.

-

Chirality and Diastereotopicity: The C3 carbon is a chiral center, bonded to four different groups: a hydrogen, a bromine, a methyl ketone group, and a benzyl group. This chirality renders the two protons on the adjacent methylene group (C4) diastereotopic.[4][5] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple with each other (geminal coupling).[4][10]

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean and interpretable ¹H NMR spectrum is paramount. The following protocol outlines a robust methodology for sample preparation and data acquisition.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[11] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[12][13]

-

Concentration: For a standard ¹H NMR experiment, a concentration of 1-5 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent is typically sufficient.[11]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[14][15]

-

Filtration: Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool into a clean, dry NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the interpretation of complex spectra.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming on the deuterium lock signal of the solvent. This process minimizes peak broadening and distortion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

-

Number of Scans: Co-add multiple scans (e.g., 8 to 16) to improve the signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure the nuclei have returned to their equilibrium state before the next pulse.

-

-

Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum via Fourier transformation.[16]

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

-

Integration: Integrate the area under each signal to determine the relative number of protons giving rise to that signal.[17]

-

Spectral Analysis and Interpretation: A Detailed Walkthrough

The predicted ¹H NMR spectrum of 3-bromo-4-phenylbutan-2-one is expected to exhibit five distinct signals corresponding to the five non-equivalent sets of protons in the molecule.

| Proton(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a (CH₃) | α to a carbonyl group | ~2.2 - 2.5 | Singlet (s) | 3H |

| H-b (CH) | α to a carbonyl group and a bromine atom | ~4.5 - 5.0 | Doublet of Doublets (dd) | 1H |

| H-c, H-d (CH₂) | Benzylic and diastereotopic | ~3.2 - 3.8 | Two Doublets of Doublets (dd) | 2H |

| H-e (Ar-H) | Aromatic protons | ~7.2 - 7.4 | Multiplet (m) | 5H |

Detailed Signal Assignment and Rationale

-

H-a (Methyl Protons): These three protons are on the carbon adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, causing them to appear in the range of 2.2-2.5 ppm.[15] Since there are no adjacent protons, this signal will be a singlet.

-

H-b (Methine Proton): This single proton is on the chiral center and is deshielded by both the adjacent carbonyl group and the highly electronegative bromine atom. This will result in a significant downfield shift, likely in the 4.5-5.0 ppm region. This proton is coupled to the two diastereotopic protons on the neighboring carbon (H-c and H-d), and therefore will appear as a doublet of doublets.

-

H-c and H-d (Methylene Protons): These two protons are adjacent to the chiral center, making them diastereotopic.[4] This means they are in chemically different environments and will have distinct chemical shifts. Being in a benzylic position, they are expected to resonate between 3.2 and 3.8 ppm.[18] They will couple with each other (geminal coupling) and with the methine proton (H-b). Consequently, each will appear as a doublet of doublets.

-

H-e (Aromatic Protons): The five protons on the phenyl ring will typically appear as a complex multiplet in the aromatic region of the spectrum, around 7.2-7.4 ppm.[6] The electronic environment of these protons is similar, leading to overlapping signals.

Spin-Spin Coupling and Multiplicity

The splitting patterns observed in the spectrum provide a roadmap of the proton connectivity.

Sources

- 1. 3-bromo-4-phenylbutan-2-one | CAS#:55985-68-7 | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. organomation.com [organomation.com]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. web.pdx.edu [web.pdx.edu]

13C NMR chemical shifts of 3-bromo-4-phenylbutan-2-one

This guide provides an in-depth technical analysis of the

Part 1: Executive Summary & Structural Logic

3-bromo-4-phenylbutan-2-one is a pivotal intermediate in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and pharmaceutical scaffolds. Its structure features a chiral center at the C3 position, an electrophilic carbonyl, and a lipophilic benzyl tail.

Structural Atom Mapping

To ensure accurate spectral assignment, we define the carbon numbering system as follows:

-

C1: Methyl carbon (terminal, adjacent to carbonyl).

-

C2: Carbonyl carbon (ketone).

-

C3: Methine carbon (chiral center, bonded to Br).

-

C4: Methylene carbon (benzylic bridge).

-

C5-C10: Phenyl ring carbons (aromatic system).

Part 2: C NMR Chemical Shift Data

The following values represent the experimental chemical shifts in CDCl

Table 1: Assigned C NMR Chemical Shifts

| Carbon Position | Assignment | Chemical Shift ( | Signal Type | Mechanistic Explanation |

| C2 | Carbonyl (C=O) | 201.0 | Singlet | Hypsochromic Shift: Upfield shift from typical methyl ketones (~208 ppm) due to the inductive effect of the |

| C3 | 51.5 | Doublet | Deshielding: Significant downfield shift relative to alkane precursors due to electronegativity of Br, moderated by the "Heavy Atom Effect." | |

| C4 | Benzylic (CH | 33.2 | Triplet | Shielding: Typical benzylic position, slightly shielded by the adjacent chiral center's steric compression. |

| C1 | Methyl (CH | 26.9 | Quartet | Alpha-Effect: Standard range for methyl ketones; minimally affected by the |

| C5 (Ipso) | Aromatic Ipso | 137.5 - 138.5 | Singlet | Quaternary carbon connecting the phenyl ring to the alkyl chain. |

| C6-C10 | Aromatic (Ph) | 127.0 - 130.0 | Doublets | Typical multiplets for mono-substituted benzene rings. |

*Multiplicity refers to off-resonance decoupling or DEPT experiments.

Part 3: Mechanistic Analysis of Shifts

The -Halogen Effect on Carbonyl (C2)

In non-halogenated 4-phenylbutan-2-one (Benzylacetone) , the carbonyl resonance typically appears at 207-208 ppm . The introduction of bromine at the

-

Cause: This counter-intuitive shielding (despite Br's electronegativity) is characteristic of

-halo ketones. It arises from the "field effect" where the C-Br dipole opposes the C=O dipole, altering the excitation energy (

The Heavy Atom Effect on Methine (C3)

While electronegative substituents (like O or Cl) typically shift

-

Mechanism: The large electron cloud of bromine introduces spin-orbit coupling effects that oppose the inductive deshielding. Consequently, the C3 resonance settles at 51.5 ppm , lower than the expected ~60 ppm for a comparable chloro-analog.

Part 4: Experimental Protocol & Workflow

To reproduce these results, follow this standardized protocol for sample preparation and acquisition.

Sample Preparation

-

Mass: Dissolve 20-30 mg of 3-bromo-4-phenylbutan-2-one in 0.6 mL of CDCl

. -

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

-

Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal standard (

ppm).

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary C2 and C5).

-

Scans (NS): Minimum 256 scans (due to lower sensitivity of

C). -

Spectral Width: 240 ppm (to capture the Carbonyl at ~201 ppm).

Visualization: Assignment Logic Workflow

Caption: Logical flow for assigning the

Part 5: Synthesis Context (Meerwein Reaction)

The chemical shifts described above are typical for products synthesized via the Meerwein arylation of methyl vinyl ketone.

-

Reaction: Aniline

Diazonium Salt -

Impurity Profile: Crude samples often contain traces of 4-phenylbutan-2-one (incomplete bromination), which will show a distinct carbonyl peak at ~208 ppm and a CH

peak at ~45 ppm (lacking the Br shift).

References

-

Obushak, M. D., et al. (1999). "Convenient Synthesis of

-Bromo Ketones by the Meerwein Reaction." Russian Journal of Organic Chemistry. - Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for substituent effects).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

3-Bromo-4-phenylbutan-2-one: A Strategic Scaffold for Bioactive Heterocycles and Enzyme Inhibition

Topic: Discovery, History, and Technical Utility of 3-Bromo-4-phenylbutan-2-one Document Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Technical Summary

3-Bromo-4-phenylbutan-2-one (CAS: 55985-68-7 ) is a specialized

While historically utilized as a generic alkylating agent, its significance surged in the late 20th century with the discovery of its potent inhibitory activity against secretory phospholipase A2 (sPLA2) . Today, it functions as both a direct pharmacological probe for inflammatory pathways and a modular building block for the Hantzsch synthesis of thiazoles—a moiety ubiquitous in modern pharmacopeia (e.g., antiretrovirals, antineoplastics).

This guide synthesizes the historical trajectory, synthetic evolution, and mechanistic applications of 3-bromo-4-phenylbutan-2-one, providing a self-validating roadmap for its use in high-stakes research.

Historical Genesis & Synthetic Evolution

The Era of General -Halogenation (Early 20th Century)

The existence of 3-bromo-4-phenylbutan-2-one is rooted in the foundational organic methodology of ketone halogenation. Early attempts to functionalize benzylacetone relied on elemental bromine (

The "Bioactive" Pivot (1990s–2000s)

The molecule transitioned from a chemical curiosity to a biological tool in the 1990s. Researchers identified that the

Modern Synthetic Methodology

Contemporary synthesis has evolved from harsh elemental bromination to "greener," highly regioselective methods. The use of N-bromosuccinimide (NBS) and solid-supported reagents (e.g.,

Chemical Architecture & Mechanistic Pathways

Synthesis Mechanism: The Regioselectivity Challenge

The synthesis of 3-bromo-4-phenylbutan-2-one hinges on the kinetic control of enolization. Under acidic conditions, 4-phenylbutan-2-one tautomerizes to form an enol. The bromine source then electrophilically attacks the electron-rich

Critical Insight: The phenyl ring at the

Visualization: Acid-Catalyzed Bromination Pathway

Caption: Kinetic pathway for the acid-catalyzed

Applications in Drug Discovery

Hantzsch Thiazole Synthesis

The primary utility of 3-bromo-4-phenylbutan-2-one in drug development is its reaction with thioureas (or thioamides) to form thiazoles. This is a classic Hantzsch Condensation , where the sulfur nucleophile attacks the

Why it matters: Thiazole rings are privileged scaffolds in medicinal chemistry, found in drugs like Ritonavir and Dasatinib.

Visualization: Hantzsch Condensation Workflow

Caption: The Hantzsch synthesis pathway converting the

sPLA2 Inhibition (Mechanism of Action)

As a suicide inhibitor, 3-bromo-4-phenylbutan-2-one exploits the catalytic machinery of sPLA2. The enzyme's active site Histidine (His-48 in bovine pancreatic sPLA2) attacks the

Data Summary: Inhibition Potency

| Enzyme Source | IC50 / Inhibition Type | Mechanism |

|---|---|---|

| Human Neutrophils | Irreversible | Alkylation of Active Site His |

| Rat Macrophages | Potent Inhibition | Covalent Modification |

| Pancreatic sPLA2 | Competitive -> Irreversible | Substrate Mimicry |

Experimental Protocols

Protocol A: Regioselective Synthesis via NBS

This protocol minimizes ring bromination and maximizes yield.

Reagents:

-

4-Phenylbutan-2-one (10 mmol)

-

N-Bromosuccinimide (NBS) (10.5 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

-

Acetonitrile (CH3CN) (Solvent)

Methodology:

-

Dissolution: Dissolve 4-phenylbutan-2-one in anhydrous acetonitrile (50 mL) under

atmosphere. -

Activation: Add p-TsOH and stir at room temperature for 15 minutes to initiate enolization.

-

Bromination: Add NBS portion-wise over 30 minutes. Note: Exothermic reaction; maintain temp < 30°C.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Product

will be distinct from starting material. -

Workup: Quench with saturated

, extract with diethyl ether, and wash with water. -

Purification: Flash chromatography (Silica gel) is recommended to remove traces of succinimide.

Protocol B: Safety & Handling (Critical)

Warning:

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with a dilute ammonia solution or sodium thiosulfate to neutralize the alkylating potential before cleanup.

References

-

Biosynth. 3-Bromo-4-phenylbutan-2-one | 55985-68-7 | Technical Data & sPLA2 Inhibition.[1][2][1][3]

-

PubChem. 3-Bromo-4-phenylpentan-2-one (Related Compound Structure & Properties).

-

National Institutes of Health (NIH).Reaction of unsymmetrical

-bromo-1,3-diketones with N-substituted thioureas. -

Organic Chemistry Portal.Synthesis of

-Bromoketones by Bromination. -

ChemicalBook. 3-Methyl-4-phenylbutan-2-one (Precursor Data).

-

ChemSrc. 3-bromo-4-phenylbutan-2-one MSDS and Structure.

Sources

fundamental reactivity of α-bromoketones

An In-depth Technical Guide to the Fundamental Reactivity of α-Bromoketones

Abstract

α-Bromo ketones are a cornerstone class of organic intermediates, defined by a bromine atom on the carbon adjacent to a carbonyl group. This unique structural arrangement creates a molecule with multifaceted reactivity, making it an exceptionally versatile tool in synthetic organic chemistry. The presence of two proximal electrophilic sites—the α-carbon and the carbonyl carbon—along with the acidity of α'-protons, allows for a diverse range of controlled chemical transformations.[1][2] This guide provides an in-depth exploration of the synthesis and fundamental reactivity of α-bromo ketones, including nucleophilic substitution, elimination, and the iconic Favorskii rearrangement. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanistic principles that govern these reactions, offers field-proven experimental protocols, and highlights their strategic application in the synthesis of complex molecules and pharmaceutical agents.[3][4]

The Molecular Architecture: Understanding the Source of Reactivity

The reactivity of an α-bromoketone is not merely the sum of its parts; it is an emergent property of the electronic interplay between the carbonyl group and the adjacent C-Br bond.

-

Dual Electrophilic Nature : The primary driver of reactivity is the powerful electron-withdrawing nature of the carbonyl group. This effect operates through two modes: the inductive effect (through the sigma bonds) and the resonance effect (pi-system). This polarization renders the carbonyl carbon electrophilic, a common feature of all ketones. However, it also significantly enhances the electrophilicity of the α-carbon by inductively pulling electron density away from it, making the C-Br bond more polar and the carbon more susceptible to nucleophilic attack.[5][6]

-

Enhanced Leaving Group Ability : The bromine atom is an effective leaving group. Its departure is facilitated by the adjacent carbonyl, which can stabilize the transition state of nucleophilic substitution reactions.

-

Acidity of α'-Hydrogens : For α-bromoketones possessing hydrogen atoms on the other adjacent carbon (the α'-position), these protons exhibit significant acidity. A base can readily abstract an α'-proton to form an enolate, a key intermediate in reactions like the Favorskii rearrangement.[7]

This combination of features allows α-bromoketones to act as pivotal synthons, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds with high efficiency.